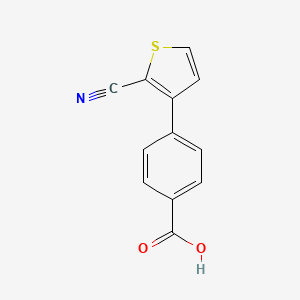
4-(2-Cyano-thiophen-3-yl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyano-thiophen-3-yl)-benzoic acid is a useful research compound. Its molecular formula is C12H7NO2S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research has demonstrated that derivatives of 4-(2-Cyano-thiophen-3-yl)-benzoic acid exhibit significant anticancer activity. For instance, compounds synthesized from this acid have been shown to induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and modulation of apoptotic pathways. A study indicated that certain derivatives could enhance the expression of pro-apoptotic genes such as Bax and p53 while reducing anti-apoptotic gene expression (Bcl2 and CDK4), suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have also been studied for their antimicrobial effects. A series of chromene compounds derived from similar structures have shown promising results against a range of bacteria and fungi, indicating that modifications to the benzoic acid structure can lead to enhanced biological activity .
Material Science
Organic Photovoltaics
This compound has been explored as a building block in the synthesis of organic photovoltaic materials. Its thiophene moiety contributes to the electronic properties necessary for effective charge transport in organic solar cells. Studies have indicated that incorporating such compounds into polymer blends can improve the efficiency of light absorption and charge separation .
Polymer Synthesis
The compound serves as a versatile intermediate in the synthesis of various polymers. Its ability to participate in reactions such as acylation and coupling makes it valuable for creating polymeric materials with tailored properties for specific applications, including drug delivery systems and coatings .
Organic Synthesis
Building Block for Complex Molecules
This compound acts as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it suitable for constructing diverse molecular architectures used in pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: Anticancer Agent Development
A recent study synthesized a series of compounds based on this compound, evaluating their efficacy against colorectal cancer cells. The results indicated that specific derivatives significantly inhibited cell proliferation and induced DNA fragmentation, highlighting their potential as novel anticancer agents .
Case Study 2: Photovoltaic Applications
In another research project, researchers incorporated this compound into a polymer matrix for organic solar cells. The resulting devices showed improved power conversion efficiencies due to enhanced light absorption characteristics attributed to the thiophene unit .
Eigenschaften
Molekularformel |
C12H7NO2S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
4-(2-cyanothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15) |
InChI-Schlüssel |
BYZHJOOBAUYQDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(SC=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















